N-cyclopentyl-2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPENTYL-1-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by its unique structure, which includes a cyclopentyl ring and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-1-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE typically involves the reaction of cyclopentanone with isopropylidenehydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-CYCLOPENTYL-1-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-1-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-CYCLOPENTYL-1-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE, each with distinct chemical and physical properties.
Scientific Research Applications
N-CYCLOPENTYL-1-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-1-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-CYCLOPENTYL-1-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE can be compared with other similar compounds, such as:
N-CYCLOPENTYL-1-(PROPAN-2-YL)PIPERIDIN-4-AMINE: Similar in structure but differs in the presence of a piperidine ring instead of a hydrazinecarbonyl group.
N-CYCLOPENTYL-2-(PROPAN-2-YLAMINO)PROPANAMIDE: Contains an amide group instead of a hydrazinecarbonyl group, leading to different chemical properties and reactivity.
The uniqueness of N-CYCLOPENTYL-1-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-cyclopentyl-N'-(propan-2-ylideneamino)oxamide |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)12-13-10(15)9(14)11-8-5-3-4-6-8/h8H,3-6H2,1-2H3,(H,11,14)(H,13,15) |
InChI Key |
MGLJTISFQZGDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1CCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.